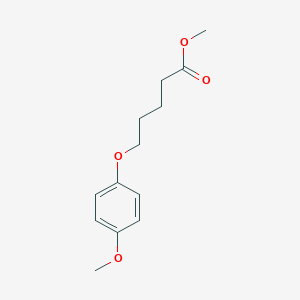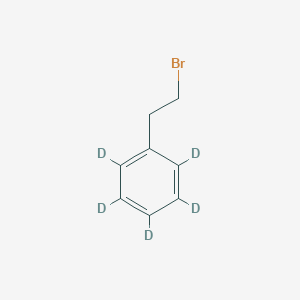
四氘肼一水合物
描述
Hydrazine-d4 monodeuterate is a hydrazine derivative that has been used in numerous scientific research applications. It is a colorless, volatile, and highly flammable liquid that is soluble in water and organic solvents, and is used as a reducing agent in organic and inorganic chemistry. Hydrazine-d4 monodeuterate is a stable isotope of hydrazine, and has been used in research to study the structure and chemical properties of hydrazine, as well as to study the mechanism of action of hydrazine in biological systems.
科学研究应用
化学研究
四氘肼一水合物是一种氘代化合物,常用于化学合成和同位素标记研究 . 由于其同位素富集,它成为核磁共振波谱的有力工具,可以帮助阐明反应机理和分子结构。在合成化学中,它用作更复杂分子的试剂或结构单元。
医药
在医学研究中,四氘肼一水合物被用于蛋白质组学研究蛋白质相互作用和修饰 . 它的氘代形式可以进行质谱分析,有助于识别蛋白质及其翻译后修饰,这对于从分子水平上理解疾病至关重要。
环境科学
这种化合物在环境分析中起着重要作用,特别是作为衍生化试剂检测各种样品中的醛和酮 . 它用于通过量化痕量污染物来评估空气和水质,从而为环境监测和保护工作做出贡献。
材料科学
四氘肼一水合物在新型材料开发中发挥作用,例如纳米棒,它在电子和纳米技术中具有应用 . 它的反应性和在不同条件下的稳定性使其适合于创造具有特定性能的材料。
生物化学
在生物化学中,它被用于酶动力学和代谢研究 . 研究人员可以跟踪生化途径和酶催化反应,为细胞过程和潜在治疗靶点提供见解。
药理学
肼衍生物,包括四氘肼一水合物,因其作为药物的潜力而被研究 . 它们以其抗菌特性而受到关注,并正在被研究用于开发新药。
分析化学
它是分析化学中开发电化学传感器的关键组成部分 . 这些传感器旨在以高灵敏度和选择性检测肼及其衍生物,这对工业安全和环境监测非常重要。
工业过程
四氘肼一水合物在工业过程中也具有重要意义,特别是在用于粘合剂和密封剂的反应性硅酮的合成中 . 它的化学性质有利于生产具有各种应用所需特性的材料。
属性
IUPAC Name |
deuterated water;1,1,2,2-tetradeuteriohydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-YIKVAAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])[2H].[2H]O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584458 | |
| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.098 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102096-80-0 | |
| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102096-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
